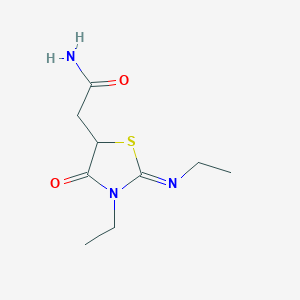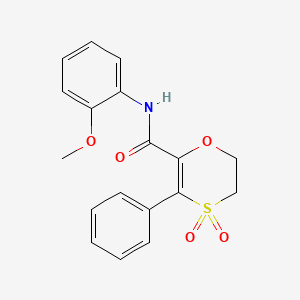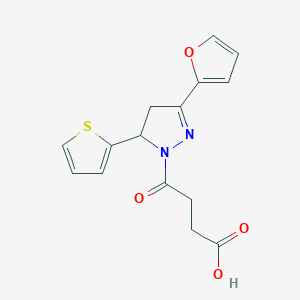
2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) is a synthetic organic compound belonging to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazolidine ring through cyclization of precursor molecules.
Amidation reactions: Introduction of the acetamide group through amidation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazolidine ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of functional groups on the thiazolidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated thiazolidines, nucleophile-substituted thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazolidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) would depend on its specific biological activity. Generally, thiazolidine derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
Thiazolidine-2-thione: Studied for its antimicrobial activity.
Uniqueness
5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-11-9-12(4-2)8(14)6(15-9)5-7(10)13/h6H,3-5H2,1-2H3,(H2,10,13) |
InChI Key |
CHKBMLRREXZXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12209727.png)


![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12209752.png)
![2-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B12209757.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B12209768.png)
![6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12209776.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12209777.png)
![Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12209778.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12209780.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209783.png)
![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12209794.png)
![4-chloro-N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12209796.png)

